

Isopropyl 2-hydroxy-4-methylpentanoate as a flavor and fragrance ingredient

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Compound of Interest

Compound Name: *Isopropyl 2-hydroxy-4-methylpentanoate*

Cat. No.: *B125341*

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Application Notes and Protocols: Isopropyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-hydroxy-4-methylpentanoate, also known as isopropyl leucate, is an ester derived from leucine, a branched-chain amino acid. As a member of the alpha-hydroxy ester family, it is anticipated to possess characteristic fruity and sweet aroma profiles, making it a person of interest for the flavor, fragrance, and pharmaceutical industries. Esters are widely recognized for their pleasant aromatic properties and are key components in the natural scent of many fruits and flowers.^{[1][2][3]}

This document provides detailed application notes and experimental protocols for the evaluation and utilization of **Isopropyl 2-hydroxy-4-methylpentanoate** as a flavor and fragrance ingredient. The protocols are designed to be adaptable for research, quality control, and formulation development.

Chemical and Physical Properties

A summary of the known and predicted properties of **Isopropyl 2-hydroxy-4-methylpentanoate** is presented in Table 1. This data is crucial for handling, formulation, and

analytical method development.

Table 1: Physical and Chemical Properties of **Isopropyl 2-hydroxy-4-methylpentanoate**

Property	Value	Source
IUPAC Name	Isopropyl 2-hydroxy-4-methylpentanoate	PubChem[4]
Synonyms	DL-Leucic acid isopropyl ester	BOC Sciences[5]
CAS Number	156276-25-4	PubChem[4]
Molecular Formula	C9H18O3	PubChem[4]
Molecular Weight	174.24 g/mol	PubChem[4]
Appearance	Colorless to pale yellow liquid (predicted)	General Ester Properties[6]
Odor Profile	Fruity, sweet (predicted)	Analogy to similar esters[1][2]
Boiling Point	Not available	General Ester Properties[7]
Flash Point	Not available	
Solubility	Soluble in alcohol and other organic solvents; sparingly soluble in water (predicted)	

Applications

Flavor and Fragrance Industry

Based on the characteristics of similar branched-chain esters, **Isopropyl 2-hydroxy-4-methylpentanoate** is a promising candidate for use in a variety of flavor and fragrance formulations.

- **Flavor Applications:** Its anticipated fruity and sweet notes make it suitable for inclusion in beverage, confectionery, and dairy product flavorings. It may be used to impart or enhance fruity profiles such as apple, pear, or tropical fruit notes.[8][9]

- **Fragrance Applications:** In perfumery, it could be utilized as a top or middle note to introduce a fresh and fruity character to floral and gourmand fragrances.[\[2\]](#)

Pharmaceutical and Drug Development

The use of flavoring agents in pharmaceutical formulations is a critical strategy for taste-masking, particularly in pediatric and geriatric medications, thereby improving patient compliance.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Taste-Masking:** The pleasant, fruity aroma of **Isopropyl 2-hydroxy-4-methylpentanoate** can be leveraged to mask the bitter or otherwise unpleasant taste of active pharmaceutical ingredients (APIs) in oral liquid formulations, chewable tablets, and orally disintegrating tablets.[\[10\]](#)[\[13\]](#)
- **Excipient for Pediatric Formulations:** Fruity flavors are generally well-accepted by children, making this ester a potentially valuable excipient in the development of pediatric medicines.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols

The following protocols provide a framework for the synthesis, analysis, and sensory evaluation of **Isopropyl 2-hydroxy-4-methylpentanoate**.

Synthesis Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of **Isopropyl 2-hydroxy-4-methylpentanoate** from leucic acid and isopropanol.

Objective: To synthesize **Isopropyl 2-hydroxy-4-methylpentanoate**.

Materials:

- (S)-Leucic acid (L-2-hydroxy-4-methylpentanoic acid)[\[17\]](#)[\[18\]](#)
- Isopropanol, anhydrous[\[19\]](#)
- Sulfuric acid, concentrated (catalyst)

- Sodium bicarbonate solution, saturated
- Anhydrous magnesium sulfate
- Toluene (or other suitable solvent for azeotropic removal of water)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine leucic acid (1 molar equivalent) and an excess of isopropanol (3-5 molar equivalents).
- Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of leucic acid).
- Set up the apparatus for reflux with a Dean-Stark trap to remove water formed during the reaction. Toluene can be added to aid in the azeotropic removal of water.
- Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

- Remove the excess isopropanol and solvent under reduced pressure using a rotary evaporator.
- The resulting crude ester can be purified by vacuum distillation.

Diagram of Synthesis Workflow:

Synthesis Workflow Diagram

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of **Isopropyl 2-hydroxy-4-methylpentanoate** for purity assessment and identification.

Objective: To confirm the identity and purity of the synthesized ester.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

Procedure:

- Prepare a dilute solution of the synthesized ester in a suitable solvent (e.g., dichloromethane or hexane).
- Set the GC-MS parameters as outlined in Table 2.
- Inject a small volume (e.g., 1 μ L) of the sample into the GC.
- Acquire the mass spectrum of the eluting peak corresponding to the ester.
- Compare the obtained mass spectrum with a reference library for identification.
- Determine the purity by calculating the peak area percentage from the chromatogram.

Table 2: Suggested GC-MS Parameters

Parameter	Suggested Value
Injector Temperature	250 °C
Oven Program	50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	40-400 m/z

Sensory Evaluation Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific aroma character of a volatile compound.^{[8][20][21]}

Objective: To determine the odor description of **Isopropyl 2-hydroxy-4-methylpentanoate**.

Instrumentation:

- Gas chromatograph with a sniffing port
- Trained sensory panel

Procedure:

- Prepare a sample of the purified ester for GC analysis.
- The GC effluent is split between a chemical detector (e.g., FID or MS) and a heated sniffing port.
- A trained panelist sniffs the effluent from the sniffing port and records the odor description and intensity at the time of elution.

- The retention time of the odor event is correlated with the peak on the chromatogram to identify the compound responsible for the aroma.

Diagram of GC-O Experimental Workflow:

GC-O Experimental Workflow

Sensory Evaluation Protocol: Odor Threshold Determination

This protocol describes a method for determining the odor detection threshold in a specific medium (e.g., water or air).

Objective: To determine the lowest concentration at which the odor of **Isopropyl 2-hydroxy-4-methylpentanoate** can be detected.

Methodology: Three-Alternative Forced-Choice (3-AFC) method.

Materials:

- Purified **Isopropyl 2-hydroxy-4-methylpentanoate**
- Odor-free water or other suitable solvent
- Series of dilutions of the ester
- Sensory panel of trained assessors

Procedure:

- Prepare a series of dilutions of the ester in the chosen solvent.
- For each dilution level, present three samples to each panelist: two blanks (solvent only) and one sample containing the ester.
- The panelist's task is to identify the sample that is different from the other two.
- The individual threshold is the lowest concentration at which the panelist can correctly identify the odd sample.

- The group threshold is calculated from the individual thresholds.

Signaling Pathway

The perception of flavor and fragrance is a complex process involving both the gustatory (taste) and olfactory (smell) systems. For a fruity ester like **Isopropyl 2-hydroxy-4-methylpentanoate**, the primary mode of perception is through the olfactory system.

The binding of an odorant molecule to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR), initiates a signaling cascade.^{[22][23][24]} This leads to the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain, where it is interpreted as a specific smell.

Diagram of the General Olfactory Signaling Pathway:

General Olfactory Signaling Pathway

Safety and Handling

While specific toxicity data for **Isopropyl 2-hydroxy-4-methylpentanoate** is not readily available, general laboratory safety precautions for handling esters should be followed.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from ignition sources. Esters can be flammable.
- Disposal: Dispose of in accordance with local regulations for chemical waste.

Disclaimer: The information provided in these application notes and protocols is intended for guidance and should be adapted and validated by the user for their specific application. The sensory profiles and physical properties are based on predictions from analogous compounds and should be experimentally verified.

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